![molecular formula C14H19N3O B15277013 6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime](/img/structure/B15277013.png)
6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-benzyl-2,6-diazaspiro[3.4]octane with appropriate reagents to introduce the oxime functionality. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting bacterial infections.
Mecanismo De Acción
The mechanism of action of 6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt essential enzymatic processes. The exact molecular pathways and targets are still under investigation and may vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
6-Benzyl-2,6-diazaspiro[3.4]octane: A structurally related compound with similar biological activities.
(S)-6-Benzyl-2,6-diazaspiro[3.4]octan-8-ylmethanol:
Uniqueness
6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime stands out due to its unique spirocyclic structure and the presence of the oxime functionality, which can impart distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C14H19N3O |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
(E)-6-benzyl-N-methoxy-2,6-diazaspiro[3.4]octan-8-imine |
InChI |
InChI=1S/C14H19N3O/c1-18-16-13-8-17(11-14(13)9-15-10-14)7-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3/b16-13- |
Clave InChI |
BYLXNOZAJGVNQA-SSZFMOIBSA-N |
SMILES isomérico |
CO/N=C\1/CN(CC12CNC2)CC3=CC=CC=C3 |
SMILES canónico |
CON=C1CN(CC12CNC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B15276938.png)
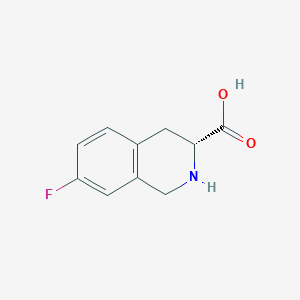
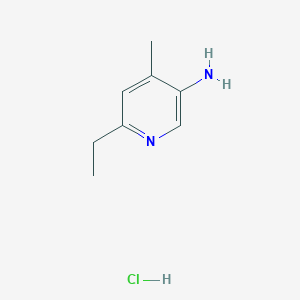

![1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15276969.png)
![8-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B15276979.png)
![(S)-8-Azaspiro[4.5]decan-1-ol](/img/structure/B15276982.png)
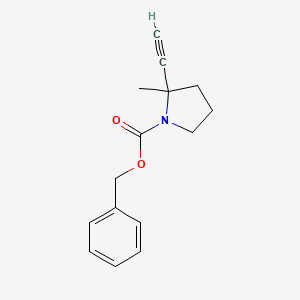
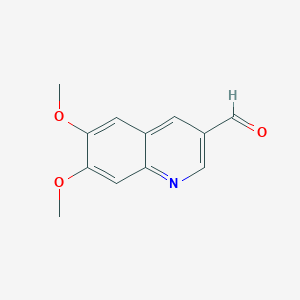

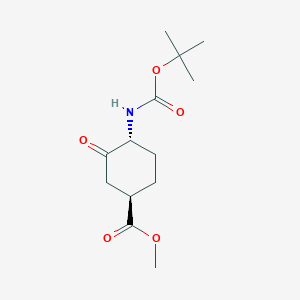

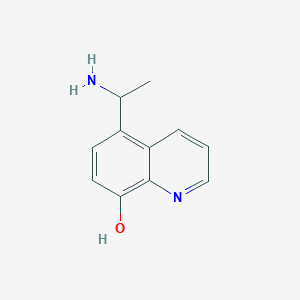
![Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B15277023.png)
